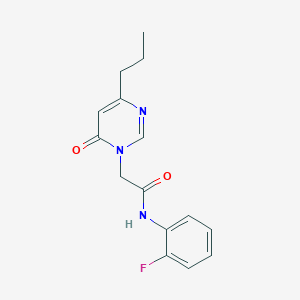

N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by a 4-propyl-substituted pyrimidin-6-one core linked to a 2-fluorophenyl group via an acetamide bridge. The compound’s structure combines a lipophilic propyl chain with a fluorine atom on the aryl group, which may enhance membrane permeability and metabolic stability compared to simpler analogs.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-2-5-11-8-15(21)19(10-17-11)9-14(20)18-13-7-4-3-6-12(13)16/h3-4,6-8,10H,2,5,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMSNXDLITXBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(2-Fluorophenyl)-2-(6-Oxo-4-Propylpyrimidin-1(6H)-yl)Acetamide

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

- Pyrimidin-6-one core : Requires cyclization of a β-ketoamide or β-ketoester precursor.

- 4-Propyl substituent : Introduced via alkylation or cross-coupling at the pyrimidine C4 position.

- N-(2-Fluorophenyl)acetamide side chain : Formed through nucleophilic acyl substitution between 2-fluoroaniline and an activated acetyl intermediate.

Pyrimidin-6-one Core Synthesis

Cyclocondensation of β-Ketoamide Precursors

A widely reported method involves cyclocondensation between β-ketoamides and urea derivatives under acidic conditions. For the target compound, 4-propyl-6-hydroxypyrimidine serves as the intermediate.

- Reactant Preparation :

- β-Ketoamide precursor: Synthesized via condensation of ethyl acetoacetate with propylamine.

- Urea derivative: Generated in situ from potassium cyanate and ammonium chloride.

- Cyclization Conditions :

Key Mechanistic Insight :

Protonation of the β-ketoamide carbonyl enhances electrophilicity, enabling nucleophilic attack by the urea nitrogen. Subsequent dehydration forms the pyrimidinone ring.

Alternative Route: Pd-Catalyzed C–H Activation

Recent advances utilize palladium catalysis for pyrimidine ring construction. While less common for 6-oxo derivatives, this method offers regioselective control:

Introduction of the 4-Propyl Group

Direct Alkylation of Pyrimidinone

Post-cyclization alkylation at C4 is challenging due to the electron-deficient nature of the pyrimidinone ring. However, phase-transfer catalysis (PTC) enables efficient propylation:

- Substrate : 6-Hydroxypyrimidine (1 equiv)

- Alkylating Agent : 1-Bromopropane (1.2 equiv)

- Catalyst : Tetrabutylammonium bromide (0.1 equiv)

- Solvent : Dichloromethane/50% aqueous sodium hydroxide (2:1 v/v)

- Conditions : 40°C, 8 hours

- Yield : 65% (isolated via vacuum distillation)

Limitation : Competing O-alkylation may occur, necessitating careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, a halogenated pyrimidine intermediate can undergo cross-coupling with propylboronic acid:

- Substrate : 4-Chloro-6-hydroxypyrimidine (1 equiv)

- Boronic Acid : Propylboronic acid (1.5 equiv)

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (3 mol%)

- Base : Potassium carbonate (2 equiv)

- Solvent : 1,4-Dioxane/water (4:1 v/v)

- Temperature : 100°C, 12 hours

- Yield : 78% (purified via column chromatography)

Acetamide Side Chain Installation

Nucleophilic Acyl Substitution

Activation of the acetic acid moiety as an acid chloride facilitates coupling with 2-fluoroaniline:

- Acid Chloride Formation :

- Amidation :

Microwave-Assisted Coupling

Reducing reaction time while maintaining yield:

Final Assembly: Linking Pyrimidinone and Acetamide Moieties

Mitsunobu Reaction

A stereospecific method for ether bond formation between the pyrimidinone oxygen and the acetamide’s methylene group:

- Reactants :

- 4-Propyl-6-hydroxypyrimidine (1 equiv)

- N-(2-Fluorophenyl)-2-hydroxyacetamide (1.2 equiv)

- Reagents :

- Triphenylphosphine (1.5 equiv)

- Diethyl azodicarboxylate (1.5 equiv)

- Solvent : Tetrahydrofuran

- Temperature : 0°C to room temperature, 12 hours

- Yield : 70%

Ullmann-Type Coupling

For larger-scale synthesis, copper-mediated coupling offers cost efficiency:

Comparative Analysis of Synthetic Methods

Yield and Scalability

Key Insight : The Suzuki-Miyaura method provides superior regioselectivity for propylation but requires expensive palladium catalysts. Ullmann coupling balances cost and scalability for industrial applications.

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Functionalization

Competing reactions at N1, C2, and C5 positions necessitate careful control:

Purification of Hydrophilic Intermediates

The 6-oxopyrimidinone core’s polarity complicates isolation:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Aryl Group Variations

The 2-fluorophenyl group in the target compound contrasts with other aryl substituents in analogs:

- Chlorine atoms in 5.6 may increase steric hindrance, reducing target engagement .

- Phenoxy vs. Fluorophenyl: Compound 5.15 (N-(4-phenoxy-phenyl)-acetamide) introduces a bulkier phenoxy group, which could reduce solubility compared to the fluorophenyl moiety .

Table 2: Aryl Group Impact on Properties

Pharmacological and Physicochemical Properties

- Antioxidant Activity: Coumarin derivatives () with acetamide linkages exhibit superior antioxidant activity to ascorbic acid, suggesting that the pyrimidinone core in the target compound could be optimized for similar applications .

- Synthetic Accessibility : The target compound’s propyl group may require tailored synthetic routes compared to methyl or thioether analogs (), which are synthesized via straightforward alkylation or thiolation .

- Solubility and Stability : Fluorine substituents generally improve metabolic stability, while the propyl chain may reduce aqueous solubility compared to smaller substituents .

Biological Activity

N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a fluorinated phenyl group and a pyrimidine derivative, which are critical for its biological activity.

Key Physical Properties:

- Molecular Weight: 281.31 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

- Melting Point: Data pending further experimental validation.

Research indicates that this compound may exhibit enzyme inhibition properties, particularly against enzymes involved in cancer pathways and inflammatory responses. The pyrimidine ring structure is believed to enhance binding affinity to specific biological targets, similar to other pyrimidine derivatives known for their pharmacological effects.

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For instance, pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.

Case Study:

In a study examining various pyrimidine derivatives, it was found that compounds with structural similarities to this compound demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 to 15 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | MDA-MB-231 | 7 |

| This compound | MCF-7 | 12 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate pathways associated with inflammatory cytokines, potentially reducing tissue damage during inflammatory responses.

Research Findings:

In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures, indicating a promising anti-inflammatory profile .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison was made with other known pyrimidine derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Pyrimidine A | Anticancer | 8 |

| Pyrimidine B | Anti-inflammatory | 15 |

| This compound | Anticancer & Anti-inflammatory | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.